molecular formula C18H17NO B14206955 1-Propanone, 1-(1-methyl-1H-indol-2-yl)-2-phenyl- CAS No. 917906-09-3

1-Propanone, 1-(1-methyl-1H-indol-2-yl)-2-phenyl-

Cat. No.: B14206955
CAS No.: 917906-09-3
M. Wt: 263.3 g/mol
InChI Key: CFIUKGFDXSEWIH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propanone, 1-(1-methyl-1H-indol-2-yl)-2-phenyl- typically involves the reaction of 1-methyl-1H-indole with phenylacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product. The reaction conditions generally include:

    Temperature: Room temperature to 60°C

    Solvent: Dichloromethane or chloroform

    Reaction Time: 2-6 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-Propanone, 1-(1-methyl-1H-indol-2-yl)-2-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) in the presence of a catalyst.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1-Propanone, 1-(1-methyl-1H-indol-2-yl)-2-phenyl- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Propanone, 1-(1-methyl-1H-indol-2-yl)-2-phenyl- involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Methyl-1H-indol-3-yl)-2-phenyl-1-propanone
  • 1-(1-Methyl-1H-indol-2-yl)-3-phenyl-1-propanone
  • 1-(1-Methyl-1H-indol-2-yl)-2,2-diphenyl-1-propanone

Uniqueness

1-Propanone, 1-(1-methyl-1H-indol-2-yl)-2-phenyl- is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications.

Properties

CAS No.

917906-09-3

Molecular Formula

C18H17NO

Molecular Weight

263.3 g/mol

IUPAC Name

1-(1-methylindol-2-yl)-2-phenylpropan-1-one

InChI

InChI=1S/C18H17NO/c1-13(14-8-4-3-5-9-14)18(20)17-12-15-10-6-7-11-16(15)19(17)2/h3-13H,1-2H3

InChI Key

CFIUKGFDXSEWIH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)C(=O)C2=CC3=CC=CC=C3N2C

Origin of Product

United States

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